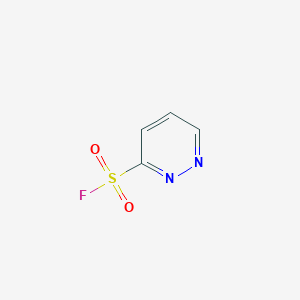

Pyridazine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMVNJIDKSTXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934818-58-2 | |

| Record name | pyridazine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridazine 3 Sulfonyl Fluoride and Analogous Sulfonyl Fluorides

Direct Fluorosulfonylation Approaches

Direct methods for the introduction of the sulfonyl fluoride (B91410) group often proceed from readily available starting materials such as aryl halides, thiols, sulfonamides, and sulfonic acids. These approaches typically involve either direct fluorosulfonylation or a two-step, one-pot sequence where an intermediate is generated and immediately converted to the final product.

A notable one-pot method for synthesizing aryl and heteroaryl sulfonyl fluorides from the corresponding bromides involves palladium catalysis. nih.govresearchgate.net This process utilizes a stable, solid sulfur dioxide surrogate, DABSO (DABCO-bis(sulfur dioxide)), to generate a palladium-sulfinate intermediate from the aryl or heteroaryl bromide. nih.govtcichemicals.com This intermediate is then treated in situ with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.gov

The transformation generally demonstrates excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients. nih.gov A common catalyst system for this reaction is PdCl₂(AmPhos)₂, which has proven effective for a variety of aryl and heteroaryl bromides. nih.govtcichemicals.com The reaction conditions can be adapted for different substrates; for instance, many aryl bromides react efficiently at 75 °C, while some heteroaryl bromides may require higher temperatures, achievable with microwave heating. nih.gov While this method is broadly applicable to many nitrogen-containing heterocycles like pyridines, it has been reported that bromo-imidazoles, -pyrazoles, and -pyrimidines were recalcitrant to sulfonyl fluoride formation under the studied conditions. nih.gov

| Heteroaryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 65 |

| 5-Bromo-2-methoxypyridine | 2-Methoxypyridine-5-sulfonyl fluoride | 75 |

| 5-Bromo-3-methylpyridine | 5-Methylpyridine-3-sulfonyl fluoride | 50 |

| 5-Bromofuro[2,3-b]pyridine | Furo[2,3-b]pyridine-5-sulfonyl fluoride | 42 |

| 3-Bromoquinoline | Quinoline-3-sulfonyl fluoride | 71 |

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides from thiol and disulfide precursors. nih.govrhhz.net A prominent strategy involves the direct anodic oxidation of thiols or disulfides in the presence of potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govacs.org This reaction is conducted in an undivided cell, often with graphite (B72142) and stainless-steel electrodes, and notably requires no additional chemical oxidants or catalysts. nih.govacs.orgmdpi.com The process is characterized by its mild conditions and broad substrate scope, accommodating aryl, heteroaryl, alkyl, and benzyl (B1604629) thiols or disulfides. nih.govresearchgate.net The proposed mechanism involves the rapid anodic oxidation of the thiol to a disulfide, which is then further oxidized to a radical cation. acs.org This intermediate reacts with fluoride ions to ultimately form the sulfonyl fluoride. acs.org

An earlier, related method specifically for heteroaromatic sulfonyl fluorides was developed by Wright and Hallstrom. rhhz.netmdpi.com This two-step process begins with the oxidation of a heteroaromatic thiol, such as a pyridazine (B1198779) thiol, using aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chloride in situ. rhhz.netmdpi.com Subsequent treatment with potassium bifluoride (KHF₂) facilitates a chlorine-fluorine exchange to produce the final heteroaromatic sulfonyl fluoride. mdpi.com

| Starting Material (Thiol/Disulfide) | Product | Yield (%) |

|---|---|---|

| Thiophenol | Benzenesulfonyl fluoride | 81 |

| 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 96 |

| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 85 |

| 2-Mercaptopyridine | Pyridine-2-sulfonyl fluoride | 64 |

| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| Benzyl mercaptan | Phenylmethanesulfonyl fluoride | 78 |

Primary sulfonamides, which are common motifs in pharmaceuticals, can be directly converted into sulfonyl fluorides. researchgate.netd-nb.info A highly chemoselective method utilizes a pyrylium (B1242799) salt (Pyry-BF₄) in combination with magnesium chloride (MgCl₂) and potassium fluoride (KF). researchgate.netresearchgate.net In this one-pot operation, the sulfonamide is first activated by the pyrylium salt and converted to the sulfonyl chloride intermediate in the presence of MgCl₂. researchgate.netd-nb.info Subsequent addition of KF effects an in-situ halogen exchange to furnish the more stable sulfonyl fluoride. researchgate.net

The mild conditions and high selectivity of this protocol make it particularly suitable for the late-stage functionalization of densely functionalized molecules without affecting other sensitive groups. researchgate.netd-nb.info The method is effective for a range of aryl- and alkylsulfonamides. d-nb.info

| Starting Sulfonamide | Product | Yield (%) |

|---|---|---|

| Benzenesulfonamide | Benzenesulfonyl fluoride | 97 |

| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl fluoride | 95 |

| 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl fluoride | 96 |

| Naphthalene-2-sulfonamide | Naphthalene-2-sulfonyl fluoride | 92 |

| Thiophene-2-sulfonamide | Thiophene-2-sulfonyl fluoride | 81 |

| (4-Sulfamoylphenyl)acetic acid | (4-(Fluorosulfonyl)phenyl)acetic acid | 75 |

Sulfonic acids and their salts are stable, readily accessible starting materials for the synthesis of sulfonyl fluorides. theballlab.comnih.gov One highly efficient strategy involves the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides in near-quantitative yields using thionyl fluoride (SOF₂). theballlab.comresearchgate.netrsc.org This reaction is typically rapid, often completing within an hour. researchgate.netnih.gov

A complementary deoxyfluorination method employs Xtalfluor-E®, a bench-stable solid, which can convert both sulfonic acids and their salts into sulfonyl fluorides in good to excellent yields (41–94%). researchgate.netnih.gov This approach offers milder conditions compared to traditional methods. rsc.orgnih.gov However, limitations have been observed with certain heterocyclic substrates; for example, the synthesis of a pyridine (B92270) sulfonyl fluoride resulted in a low yield (14%) with this method, suggesting that the electronic properties of the heterocyclic ring can significantly influence the reaction's success. theballlab.comnih.gov Alternative two-step, one-pot procedures have also been reported, where the sulfonic acid is first converted to a sulfonyl chloride intermediate using reagents like cyanuric chloride or trichloroacetonitrile, followed by a halogen exchange with a fluoride source such as KHF₂ or TBAF. mdpi.comccspublishing.org.cn

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Sodium 4-methylbenzenesulfonate | SOF₂, BF₃·OEt₂ | Toluene-4-sulfonyl fluoride | >99 |

| Sodium 4-methoxybenzenesulfonate | SOF₂, BF₃·OEt₂ | 4-Methoxybenzenesulfonyl fluoride | 99 |

| Sodium 4-nitrobenzenesulfonate | SOF₂, BF₃·OEt₂ | 4-Nitrobenzenesulfonyl fluoride | 98 |

| 4-tert-Butylbenzenesulfonic acid | Xtalfluor-E® | 4-tert-Butylbenzenesulfonyl fluoride | 80 |

| 4-Fluorobenzenesulfonic acid | Xtalfluor-E® | 4-Fluorobenzenesulfonyl fluoride | 94 |

| Pyridinium-3-sulfonate | SOF₂, BF₃·OEt₂ | Pyridine-3-sulfonyl fluoride | 14 |

Visible-Light-Mediated Synthetic Routes

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild, metal-free conditions. These methods harness the energy of visible light to generate reactive radical intermediates from stable precursors.

A modern, metal-free approach for the synthesis of aliphatic sulfonyl fluorides utilizes visible-light-mediated decarboxylative fluorosulfonylethylation. nih.govnii.ac.jp This method transforms abundant and structurally diverse carboxylic acids into valuable β-ethylsulfonyl fluorides. The reaction proceeds through the generation of an alkyl radical via photoredox-catalyzed decarboxylation of the starting carboxylic acid. This radical then engages with a fluorosulfonyl radical precursor to install the -CH₂CH₂SO₂F moiety.

This strategy is applicable to a wide range of primary, secondary, and tertiary alkyl carboxylic acids and is tolerant of various functional groups, making it suitable for the late-stage modification of complex natural products, amino acids, and existing drugs. nih.gov It provides a rapid and efficient pathway to build libraries of sulfonyl fluoride-containing compounds with significant structural diversity. nih.gov

| Starting Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Adamantane-1-carboxylic acid | 1-(2-(Fluorosulfonyl)ethyl)adamantane | 81 |

| Cyclohexanecarboxylic acid | (2-(Fluorosulfonyl)ethyl)cyclohexane | 75 |

| 4-Phenylbutanoic acid | (4-(Fluorosulfonyl)butyl)benzene | 63 |

| Boc-L-proline | tert-Butyl 2-(2-(fluorosulfonyl)ethyl)pyrrolidine-1-carboxylate | 52 |

| Boc-glycine | tert-Butyl (3-(fluorosulfonyl)propyl)carbamate | 60 |

Emerging and Niche Synthetic Protocols

The synthesis of pyridazine-3-sulfonyl fluoride and its analogs has been advanced by the development of novel and specialized synthetic methodologies. These emerging protocols offer alternative routes to traditional methods, often providing advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This section details two such significant strategies: the synthesis from sulfonyl hydrazides and the use of Grignard reagents.

Synthesis from Sulfonyl Hydrazides

The conversion of sulfonyl hydrazides to sulfonyl fluorides represents a significant advancement in the synthesis of this class of compounds. This method provides a direct route to the sulfonyl fluoride moiety, bypassing the often harsh conditions required for the synthesis of sulfonyl chlorides as intermediates.

One notable approach involves the catalyst-free fluorination of sulfonyl hydrazides using an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4). rhhz.netrsc.org In a typical procedure, the sulfonyl hydrazide is treated with Selectfluor® in water at a moderately elevated temperature. rhhz.netnih.gov This method is attractive due to its operational simplicity, the use of water as a solvent, and the avoidance of metal catalysts. rhhz.netrsc.org The reaction proceeds via a proposed radical mechanism, where the sulfonyl hydrazide is oxidized to a sulfonyl radical, which is then trapped by a fluorine atom from the electrophilic source. rhhz.net This protocol has been shown to be effective for a wide range of aromatic and aliphatic sulfonyl hydrazides, affording the corresponding sulfonyl fluorides in moderate to excellent yields. rhhz.netmdpi.com

Another emerging technique is the electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides. nih.govrsc.org This method utilizes an electrochemical cell with a constant current, employing triethylamine (B128534) trihydrofluoride (Et3N·3HF) as the fluoride source and a mediator, such as n-Bu4NI, which acts as both an electrolyte and a redox catalyst. nih.govrsc.org The reaction is typically carried out in a mixed solvent system, such as CH2Cl2/DMSO. nih.govrsc.org This electrochemical approach offers a controlled and often milder alternative to chemical oxidation methods.

While specific examples for the direct synthesis of this compound from its corresponding sulfonyl hydrazide are not extensively detailed in the literature, the general applicability of these methods to heteroaromatic systems suggests their potential for this transformation. The synthesis of the precursor, pyridazine-3-sulfonyl hydrazide, can be achieved through the reaction of the corresponding sulfonyl chloride with hydrazine (B178648) hydrate. orgsyn.org

Table 1: Synthesis of Analogous Sulfonyl Fluorides from Sulfonyl Hydrazides

| Entry | Sulfonyl Hydrazide Precursor | Fluorinating Agent/Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzenesulfonyl hydrazide | Selectfluor® | Water | 60 | 95 | rhhz.net |

| 2 | 4-Methylbenzenesulfonyl hydrazide | Selectfluor® | Water | 60 | 98 | rhhz.net |

| 3 | 4-Chlorobenzenesulfonyl hydrazide | Selectfluor® | Water | 60 | 92 | rhhz.net |

| 4 | Naphthalene-2-sulfonyl hydrazide | Selectfluor® | Water | 60 | 85 | rhhz.net |

| 5 | Thiophene-2-sulfonyl hydrazide | Selectfluor® | Water | 60 | 78 | rhhz.net |

| 6 | Benzenesulfonyl hydrazide | Electrochemical (Et3N·3HF) | CH2Cl2/DMSO | RT | 85 | rsc.org |

This table presents a selection of examples for the synthesis of various sulfonyl fluorides from their corresponding hydrazides, illustrating the general applicability of the described methods.

Strategies Involving Grignard Reagents

The utilization of Grignard reagents provides a powerful and versatile pathway for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl fluorides from aryl or heteroaryl halides. This approach is particularly valuable for introducing the sulfonyl fluoride group into complex molecules.

One prominent strategy involves the reaction of a Grignard reagent with sulfuryl fluoride (SO2F2). mdpi.com This one-pot method allows for the direct conversion of alkyl, aryl, and heteroaryl Grignard reagents into the corresponding sulfonyl fluorides. The reaction is typically performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com The Grignard reagent, acting as a nucleophile, attacks the sulfur atom of SO2F2, displacing a fluoride ion to form the desired sulfonyl fluoride. This method has been successfully applied to a range of Grignard reagents, including those derived from pyridine, thiophene, and thiazole, furnishing the heteroaromatic sulfonyl fluorides in moderate to good yields. mdpi.com

An alternative two-step, one-pot procedure involves the reaction of a Grignard reagent with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). google.comrsc.org The initial reaction between the Grignard reagent and DABSO in THF at room temperature generates a sulfinate intermediate. google.comrsc.org This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to afford the final sulfonyl fluoride. google.comrsc.org This methodology has demonstrated broad applicability for the synthesis of aryl, benzylic, and alkyl sulfonyl fluorides in excellent yields. google.com

The synthesis of this compound via a Grignard-based approach would necessitate the preparation of a 3-pyridazylmagnesium halide. The formation of Grignard reagents from halogenated pyridazines can be challenging but has been reported in the literature, often requiring specific activation methods or conditions. psu.edu Once formed, the pyridazine Grignard reagent could, in principle, be reacted with SO2F2 or DABSO/NFSI to yield this compound.

Table 2: Synthesis of Analogous Sulfonyl Fluorides using Grignard Reagents

| Entry | Grignard Reagent | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | SO2F2 | THF | RT | 78 | mdpi.com |

| 2 | 2-Thienylmagnesium bromide | SO2F2 | THF | RT | 65 | mdpi.com |

| 3 | 2-Pyridylmagnesium bromide | SO2F2 | THF | RT | 55 | mdpi.com |

| 4 | Phenylmagnesium bromide | DABSO, then NFSI | THF | RT | 93 | rsc.org |

| 5 | Benzylmagnesium chloride | DABSO, then NFSI | THF | RT | 85 | rsc.org |

| 6 | 4-Methoxyphenylmagnesium bromide | DABSO, then NFSI | THF | RT | 91 | rsc.org |

This table showcases the synthesis of various sulfonyl fluorides from Grignard reagents, highlighting the general reaction conditions and yields for analogous compounds.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl hydrazide |

| 4-Methylbenzenesulfonyl hydrazide |

| 4-Chlorobenzenesulfonyl hydrazide |

| Naphthalene-2-sulfonyl hydrazide |

| Thiophene-2-sulfonyl hydrazide |

| Benzenesulfonyl fluoride |

| 4-Methylbenzenesulfonyl fluoride |

| 4-Chlorobenzenesulfonyl fluoride |

| Naphthalene-2-sulfonyl fluoride |

| Thiophene-2-sulfonyl fluoride |

| Phenylmagnesium bromide |

| 2-Thienylmagnesium bromide |

| 2-Pyridylmagnesium bromide |

| Benzylmagnesium chloride |

| 4-Methoxyphenylmagnesium bromide |

| Sulfuryl fluoride |

| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor® |

| Triethylamine trihydrofluoride |

| n-Butylammonium iodide |

| Hydrazine hydrate |

| Tetrahydrofuran (THF) |

| Dichloromethane (CH2Cl2) |

Mechanistic Investigations of Pyridazine 3 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry revolves around the controlled, near-perfect reaction of a stable S(VI)-F moiety with a nucleophile. sigmaaldrich.comrsc.org Despite the thermodynamic stability of the S-F bond, which renders compounds like Pyridazine-3-sulfonyl fluoride resistant to many chemical conditions, it can be activated to undergo substitution with a wide range of nucleophiles. ccspublishing.org.cnrsc.org This duality of stability and latent reactivity is the cornerstone of its utility in "click chemistry." sigmaaldrich.com

Nucleophilic Activation of the S-F Bond

The strong, partially ionic S-F bond is not inherently prone to displacement. nih.gov Its activation is a critical step for initiating SuFEx reactions. Several catalytic strategies have been developed to increase the electrophilicity of the sulfur center, making it susceptible to nucleophilic attack.

One common mechanism involves the use of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govchemrxiv.org In this pathway, the catalyst performs a reversible nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This forms a highly activated intermediate species which is more reactive than the parent sulfonyl fluoride. nih.govclaremont.edu This activated intermediate is then readily attacked by the primary nucleophile (e.g., an amine or alcohol), displacing the catalyst and forming the final product. chemrxiv.orgacs.org

Lewis acids, such as calcium triflimide [Ca(NTf2)2], represent another activation strategy. theballlab.comacs.org The Lewis acid is proposed to coordinate to the sulfonyl oxygens or the fluorine atom, thereby withdrawing electron density and increasing the electrophilic character of the sulfur atom. theballlab.com This enhanced electrophilicity lowers the energy barrier for the addition of even weak nucleophiles. theballlab.comacs.org

Role of Brønsted Bases in Reaction Mechanisms

Brønsted bases play a multifaceted and crucial role in mediating SuFEx reactions involving this compound, particularly with protic nucleophiles like alcohols and amines. chemrxiv.orgresearchgate.netrsc.org Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed. d-nb.info

The primary function of a Brønsted base is to deprotonate the incoming nucleophile (e.g., a phenol (B47542) or an amine). claremont.edud-nb.info This deprotonation significantly increases the nucleophilicity of the reacting partner, facilitating its attack on the sulfur center of the sulfonyl fluoride. claremont.eduacs.org

Computational and experimental studies suggest a concerted mechanism where the base-assisted deprotonation of the nucleophile occurs simultaneously with the formation of the new bond to the sulfur atom. acs.org This interaction, akin to hydrogen bonding in the transition state, substantially lowers the activation energy of the reaction. claremont.eduacs.org Furthermore, after the S-F bond is cleaved, the protonated base can help stabilize the displaced fluoride ion, often as part of a complex or through hydrogen bonding, which helps to drive the reaction forward. acs.org In some tandem processes, molecular sieves are added as hydrogen fluoride (HF) scavengers to prevent the neutralization of the Brønsted base catalyst by the acidic byproduct. researchgate.netrsc.org

Scope of Nucleophilic Partners in SuFEx Reactions (e.g., Nitrogen-, Oxygen-, and Carbon-Based Nucleophiles)

The versatility of this compound in SuFEx chemistry is demonstrated by its reactivity with a broad spectrum of nucleophiles. This allows for the formation of diverse molecular architectures, including sulfonamides, sulfonate esters, and sulfones. The reaction is compatible with a wide array of functional groups, enabling its use in late-stage functionalization. d-nb.infothieme-connect.com

Nitrogen-Based Nucleophiles : A wide variety of amines can serve as nucleophiles. This includes primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles. acs.orgacs.org The resulting sulfonamides are a particularly important class of compounds in medicinal chemistry. theballlab.com Even ammonia (B1221849) can be used as a competent nucleophile. acs.org

Oxygen-Based Nucleophiles : Phenols are excellent nucleophiles for SuFEx reactions, typically activated by a base to form the more reactive phenolate (B1203915) anion. d-nb.infothieme-connect.com This reaction provides access to aryl sulfonate esters. Aliphatic alcohols can also be used, although they may require more forcing conditions or specific activation. rsc.org

Carbon-Based Nucleophiles : The formation of S-C bonds is also achievable. Organometallic reagents such as alkyl or aryl Grignard reagents can react with sulfonyl fluorides to yield sulfones. thieme-connect.com This expands the synthetic utility of the sulfonyl fluoride hub beyond connections to heteroatoms.

| Nucleophile Class | Example Nucleophiles | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines, Anilines, Heterocycles (e.g., Piperidine, Methylimidazole), Ammonia | Sulfonamide | Ca(NTf2)2/DABCO, rt acs.org |

| Oxygen | Phenols, Aliphatic Alcohols, Pyridinols | Sulfonate Ester | DBU, rt d-nb.info |

| Carbon | Alkyl/Aryl Grignard Reagents | Sulfone | Reaction with DABSO followed by oxidative fluorination thieme-connect.com |

Radical Pathways and Single-Electron Transfer Processes

Beyond its role as an electrophile in SuFEx chemistry, this compound can be induced to participate in radical reactions. This typically unexplored reactivity pathway involves the generation of a sulfur-centered radical via a single-electron transfer (SET) process, dramatically expanding its synthetic applications. researchgate.net

Photoredox Catalysis in S(VI) Radical Generation

Visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals from stable sulfonyl fluoride precursors. researchgate.netorganic-chemistry.orgcam.ac.uk The general mechanism involves the excitation of a photocatalyst, such as an iridium or ruthenium complex, by visible light. organic-chemistry.orgcam.ac.uk

The excited-state photocatalyst becomes a potent single-electron reductant. It can then transfer an electron to the sulfonyl fluoride, which may be pre-activated by a base, to induce the homolytic cleavage of the strong S-F bond. mdpi.com This process generates the key pyridazine-3-sulfonyl radical intermediate and a fluoride anion, while the photocatalyst is oxidized. The oxidized photocatalyst is subsequently reduced back to its ground state in a later step of the catalytic cycle to ensure turnover. nih.gov This radical generation method avoids harsh reagents and high temperatures, offering a green and versatile alternative. nih.gov

Alkene Ligation via Sulfonyl Radicals

Once generated, the pyridazine-3-sulfonyl radical is a reactive intermediate capable of engaging in a variety of transformations, most notably the ligation with alkenes. researchgate.netcam.ac.uk In this process, the sulfonyl radical undergoes an anti-Markovnikov addition across the carbon-carbon double bond of an unactivated or electron-deficient olefin. cam.ac.uknih.gov

This addition generates a new carbon-centered radical intermediate. organic-chemistry.org The fate of this radical determines the final product structure. It can be further oxidized by the photocatalyst and then deprotonated to yield a vinyl sulfone, or it can be trapped by another radical or a hydrogen atom source to yield a saturated sulfone derivative. cam.ac.ukacs.org This radical-based alkene ligation strategy enables the formation of C-S bonds and provides access to complex sulfone-containing molecules that are often challenging to synthesize via traditional methods. researchgate.netnih.gov

Comparative Reactivity Analysis with Sulfonyl Chlorides

The reactivity of this compound is often compared to that of its sulfonyl chloride counterparts. This analysis is crucial for understanding its utility in various chemical transformations, particularly in the synthesis of sulfonamides and sulfonate esters. The primary difference in reactivity stems from the nature of the halogen atom attached to the sulfonyl group.

Sulfonyl chlorides are well-established reagents in organic synthesis, known for their high reactivity towards nucleophiles. This reactivity, however, is a double-edged sword. While it allows for rapid reaction rates, it also renders them highly susceptible to hydrolysis, often necessitating anhydrous reaction conditions and careful handling.

In contrast, this compound exhibits a more balanced profile of stability and reactivity. nih.gov The sulfonyl fluoride group is significantly more resistant to hydrolysis compared to the sulfonyl chloride group, which makes it more suitable for reactions in aqueous environments. vulcanchem.com This enhanced stability is a key advantage in the context of chemical biology and drug discovery, where reactions are often performed in physiological conditions. nih.gov

The reactivity of sulfonyl fluorides, including this compound, can be "switched on" under specific conditions, such as the presence of a proton source, which can mediate the reaction. nih.gov This tunable reactivity allows for greater control over chemical processes and can lead to higher selectivity.

Detailed research findings have highlighted these differences. For instance, while sulfonyl chlorides react readily with a wide range of nucleophiles, the reaction can sometimes be too vigorous and lead to side products. The more moderate reactivity of sulfonyl fluorides can result in cleaner reactions and higher yields of the desired product.

The choice between using a this compound and a corresponding sulfonyl chloride often depends on the specific requirements of the reaction, including the nature of the nucleophile, the desired reaction conditions, and the need for stability versus rapid reactivity.

Interactive Data Table: Comparative Reactivity of Sulfonyl Halides

| Feature | This compound | Sulfonyl Chlorides |

| Reactivity | Moderately reactive, tunable | Highly reactive |

| Stability | High hydrolytic stability vulcanchem.com | Moisture-sensitive, prone to hydrolysis |

| Reaction Conditions | Amenable to aqueous conditions vulcanchem.com | Often require anhydrous conditions |

| Selectivity | Often higher due to controlled reactivity nih.gov | Can be less selective due to high reactivity |

| Handling | Generally more stable and easier to handle | Require careful handling due to reactivity and moisture sensitivity |

Research Findings on Reactivity

| Study Focus | This compound Findings | Comparative Sulfonyl Chloride Findings | Reference |

| Sulfonylation of RNA 2'-OH groups | Achieved significant levels of RNA sulfonylation (25% yield) with a half-life of approximately 6 hours in an aqueous environment. | Pyridine-3-sulfonyl chloride was used to synthesize more reactive triazole-containing compounds, but was itself less stable in aqueous solution. | acs.org |

| General Synthesis and Reactivity | Can be synthesized from the corresponding sulfonyl chloride via fluorination. The -SO2F group is noted for its hydrolytic stability. | The precursor for the synthesis of the sulfonyl fluoride. Highly reactive toward nucleophiles. | |

| "Click" Chemistry Applications | The high stability combined with selective activation makes the sulfonyl fluoride group ideal for applications in drug discovery and chemical biology. | Sulfonyl chlorides are generally considered too reactive and unstable for many "click" chemistry applications that require stability in biological media. | nih.gov |

| Synthesis from Sulfonamides | Can be synthesized from sulfonamides in a one-pot reaction, showcasing its accessibility through various synthetic routes. | Sulfonyl chlorides are intermediates in this process, formed in situ and subsequently converted to the more stable sulfonyl fluoride. | d-nb.info |

Chemical Transformations and Derivatization Strategies of Pyridazine 3 Sulfonyl Fluoride

Synthesis of Sulfonamide Derivatives

The reaction of pyridazine-3-sulfonyl fluoride (B91410) with primary or secondary amines is a cornerstone transformation for generating sulfonamide derivatives. vulcanchem.com This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion. ijarsct.co.in The process is often facilitated by the presence of a base to neutralize the hydrogen fluoride generated in situ. icm.edu.pl This method is widely employed due to its efficiency and the broad availability of amine building blocks, allowing for the creation of extensive libraries of sulfonamide compounds for screening purposes. princeton.edu

The general protocol involves stirring the pyridazine-3-sulfonyl fluoride with the desired amine in a suitable solvent at room temperature or with gentle heating. ijarsct.co.inicm.edu.pl The reactivity of the amine can influence the reaction conditions, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Fluorides and Amines

| Sulfonyl Fluoride Reactant | Amine | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Proline-derived sulfonyl fluoride | Morpholine | SuFEx Click Reaction | Proline-derived sulfonamide | nih.gov |

| (±)-Sulpiride (as sulfonyl fluoride) | - | Pyry-BF4, MgCl2, KF, MeCN, 60°C | (±)-Sulpiride sulfonamide | d-nb.info |

| Aryl Sulfonyl Fluoride | Various Amines | Copper-catalyzed | Aryl Sulfonamide | princeton.edu |

| Heteroaryl Thiol (converted to sulfonyl fluoride) | Various Amines | One-pot synthesis | Heteroaryl Sulfonamide | ijarsct.co.in |

Formation of Sulfonate Esters

This compound readily reacts with alcohols to form the corresponding sulfonate esters. vulcanchem.com This transformation is analogous to sulfonamide synthesis, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl fluoride. acs.orgyoutube.com The reaction typically requires a base to deprotonate the alcohol, enhancing its nucleophilicity, and to scavenge the resulting HF. acs.orglatrobe.edu.au

This method provides a direct route to sulfonate esters, which are themselves valuable functional groups in organic synthesis, often serving as good leaving groups in substitution reactions. The choice of base and reaction conditions can be optimized depending on the specific alcohol substrate. acs.orggoogle.com

Table 2: Examples of Sulfonate Ester Synthesis

| Sulfonyl Fluoride Reactant | Alcohol | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| PyFluor (Pyridine-2-sulfonyl fluoride) | Primary and Secondary Alcohols | DBU, Toluene, rt | Fluorinated product via sulfonate ester intermediate | acs.orgtcichemicals.com |

| Proline-derived sulfonyl fluoride | Phenol (B47542) | SuFEx Click Reaction | Proline-derived sulfonate ester | nih.gov |

| p-Toluenesulfonyl fluoride | Silyl (B83357) ethers | DBU (catalyst) | Sulfonate ester | latrobe.edu.au |

| Perfluorobutanesulfonyl fluoride | 3-Phenyl-1-propanol | DBU, Toluene | Fluorinated product via sulfonate ester intermediate | google.com |

Preparation of Sulfonyl Azides

The conversion of sulfonyl fluorides to sulfonyl azides is a key transformation that introduces a versatile functional group for further chemical ligation. nih.govorganic-chemistry.org The reaction is typically achieved by treating the sulfonyl fluoride with an azide (B81097) source, most commonly trimethylsilyl (B98337) azide (TMSN₃) or sodium azide (NaN₃). organic-chemistry.orgacs.org The process is often catalyzed by a Lewis base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which activates the sulfonyl fluoride for nucleophilic attack by the azide ion. organic-chemistry.org

The resulting sulfonyl azides are valuable intermediates. They can be used directly in subsequent reactions, such as the Curtius rearrangement, or as diazo-transfer agents. organic-chemistry.org Notably, they are key precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov

Table 3: Synthesis of Sulfonyl Azides from Sulfonyl Fluorides

| Sulfonyl Fluoride Reactant | Azide Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Proline-derived sulfonyl fluoride | TMSN₃ | SuFEx Click Reaction | Proline-derived sulfonyl azide | nih.gov |

| Various Aryl and Alkyl Sulfonyl Fluorides | TMSN₃ | DBU, Acetonitrile | Aryl/Alkyl Sulfonyl Azide | organic-chemistry.org |

| Oxetane-3-sulfonyl fluoride | NaN₃ | - | Oxetane-3-sulfonyl azide | acs.org |

Intramolecular Cyclization Reactions (e.g., Sultams)

This compound derivatives bearing a suitably positioned nucleophile, such as an amine, can undergo intramolecular cyclization to form sultams (cyclic sulfonamides). nih.govnih.gov These reactions provide a powerful strategy for constructing heterocyclic scaffolds that are of significant interest in medicinal chemistry. nih.govresearchgate.net

One common approach involves the synthesis of an amino-substituted sulfonyl fluoride, followed by a deprotection step to unmask the amine, which then cyclizes onto the sulfonyl fluoride moiety. nih.gov Another effective method is the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, where the nitrile group is reduced to a primary amine that immediately undergoes intramolecular sulfonylation. nih.gov These strategies allow for the synthesis of various ring sizes, including β- and γ-sultams, often with high efficiency and scalability. nih.govacs.org

Table 4: Examples of Intramolecular Cyclization to Form Sultams

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| Proline-derived sulfonyl fluoride | Deprotection-intramolecular cyclization | Bicyclic sultam | nih.gov |

| Cyclic cyanoalkylsulfonyl fluorides | One-pot reductive cyclization (NaBH₄, NiCl₂·6H₂O) | Spirocyclic β- or γ-sultams | nih.gov |

| Saturated aminoheterocycles with sulfonyl fluoride group | Intramolecular Cyclization | Bridged bicyclic sultams | researchgate.net |

| β-Aryl ethenesulfonyl fluorides | One-pot reaction with amine | Aryl-substituted β-sultams | acs.org |

Stereochemical Considerations in Sulfonyl Fluoride Transformations

When this compound or its derivatives react with chiral, non-racemic nucleophiles, the stereochemical integrity of the nucleophile is a critical consideration. In the formation of sulfonamides and sulfonate esters from chiral amines and alcohols, the reaction occurs at the achiral sulfur center. Therefore, the existing stereocenters in the nucleophilic partner are typically preserved, leading to the formation of diastereomeric or enantiomerically pure products, provided the starting material was enantiopure. d-nb.info

This principle is particularly important in the synthesis of complex molecules and in the modification of natural products like amino acids and peptides. nih.govd-nb.info For instance, the conversion of enantiopure α-amino acids into γ-amino sulfonyl fluorides proceeds with retention of the original stereochemistry. nih.gov Subsequent intramolecular cyclization of these chiral precursors leads to the formation of stereodefined bicyclic sultams, where the stereochemistry of the final product is dictated by the starting amino acid. nih.govresearchgate.net This stereochemical control is essential for producing specific isomers required for biological activity.

Computational and Theoretical Chemistry of Pyridazine 3 Sulfonyl Fluoride

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Pyridazine-3-sulfonyl fluoride (B91410), these calculations provide data on its geometry, orbital energies, and electron distribution. Methods like Density Functional Theory (DFT) are commonly employed for pyridazine (B1198779) derivatives to analyze their conformation and electronic properties. mdpi.com Such calculations reveal that the pyridazine ring acts as an electron-deficient system, a characteristic that is further modulated by the strongly electron-withdrawing sulfonyl fluoride group. mdpi.com

Computational analysis provides key descriptors for Pyridazine-3-sulfonyl fluoride. uni.lu DFT calculations can be used to optimize the molecular structure and determine properties such as the electrostatic potential surface, which identifies electron-rich and electron-deficient regions critical for intermolecular interactions. clockss.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution across the molecule, are also determined, indicating sites susceptible to nucleophilic or electrophilic attack. clockss.org

Below is a table of computed properties for this compound based on available data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃FN₂O₂S | uni.lu |

| Molecular Weight | 162.14 g/mol | cymitquimica.com |

| Monoisotopic Mass | 161.98993 Da | uni.lu |

| InChI Key | RPMVNJIDKSTXAO-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1=CC(=NN=C1)S(=O)(=O)F | uni.lu |

| Predicted XlogP | 0.0 | uni.lu |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely documented, the methodology is highly applicable. For related sulfonyl fluoride-containing molecules, MD simulations have been used to complement experimental results and understand their behavior in complex environments, such as in solution or interacting with biological macromolecules. researchgate.netrsc.org

An MD simulation for this compound would involve:

Force Field Parameterization: Developing or adapting a force field that accurately describes the intramolecular and intermolecular forces of the molecule.

System Setup: Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions or in a simulated electrolyte for materials science applications. rsc.org

Simulation: Solving Newton's equations of motion for the system over a specific time period, generating a trajectory of atomic positions and velocities.

Such simulations could provide insights into the conformational flexibility of the pyridazine ring, the solvation dynamics of the molecule, and its potential to interact with and bind to target proteins, which is crucial for applications in drug discovery. researchgate.net For instance, MD simulations can help analyze the stability of a ligand-protein complex and quantify the interactions driving the binding event.

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. researchgate.netrsc.org For this compound, the sulfonyl fluoride (-SO₂F) group is the key reactive center, known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.orgacs.org This type of "click chemistry" involves the reaction of the sulfonyl fluoride with nucleophiles like amines and phenols. nih.gov

A quantum chemical study of a reaction involving this compound would typically involve:

Locating Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to predict reaction rates.

Analyzing Transition States: Investigating the geometry and vibrational frequencies of the transition state to confirm it connects the reactants and products as expected.

For example, computational studies on the SuFEx reaction of other sulfonyl fluorides have shown that the reaction barrier can be significantly lowered by the presence of a base, which facilitates the deprotonation of the nucleophile in a concerted mechanism. nih.gov Similar calculations for this compound could predict its reactivity with various biological nucleophiles (e.g., the side chains of serine or lysine (B10760008) residues in a protein), providing a theoretical foundation for its use as a covalent probe or inhibitor.

Structure-Property Correlation Studies at the Molecular Level

Structure-property correlation studies aim to understand how a molecule's chemical structure dictates its physical, chemical, and biological properties. Computational methods are central to establishing these relationships quantitatively. For pyridazine derivatives, studies have linked molecular structure to properties relevant to materials science (like nonlinear optical activity) and medicinal chemistry. mdpi.comacs.org

For this compound, key structural features influencing its properties are:

The Sulfonyl Fluoride Group: This group is a potent electron-withdrawing moiety and a highly stable, yet reactive, electrophilic center. acs.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater hydrolytic stability, making them suitable for applications in aqueous environments.

Computational studies can correlate these structural features with observable properties. For instance, the predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated and compared with experimental ion mobility mass spectrometry data. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.99721 | 128.7 |

| [M+Na]⁺ | 184.97915 | 140.3 |

| [M+NH₄]⁺ | 180.02375 | 135.6 |

| [M-H]⁻ | 160.98265 | 127.0 |

By systematically modifying the structure in silico (e.g., by changing substituents on the pyridazine ring) and calculating the resulting properties, researchers can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). doi.org These models are invaluable for designing new molecules with tailored properties for specific applications in fields ranging from drug discovery to organic electronics. acs.org

Strategic Applications in Chemical Biology Research

Development as Covalent Chemical Probes

Covalent chemical probes are invaluable for identifying and characterizing protein targets, mapping binding sites, and understanding biological pathways. The sulfonyl fluoride (B91410) group is particularly useful as an electrophilic warhead because it can react with a broader range of nucleophilic amino acids compared to more common warheads like acrylamides, which predominantly target cysteine. nih.govmdpi.com The pyridazine (B1198779) scaffold helps to direct this reactive group to specific sites on a biomolecule, enhancing selectivity.

The core principle behind using Pyridazine-3-sulfonyl fluoride derivatives as chemical probes is the site-selective modification of biomolecules. The pyridazine portion of the molecule can be chemically modified to create derivatives that bind non-covalently and with high affinity to a specific pocket on a target protein. Once the molecule is positioned correctly, the sulfonyl fluoride group reacts with a nearby nucleophilic amino acid, forming a stable covalent bond. nih.gov This process permanently "tags" the protein, allowing for its identification and study.

This strategy has been successfully used to validate drug targets by creating alkyne-tagged probes bearing a sulfonyl fluoride warhead. Such probes enable the efficient capture and identification of the target protein from within a complex cellular mixture (proteome). nih.gov The stability of the resulting covalent bond is a key advantage, making it a robust tool for molecular pharmacology and target validation studies. nih.gov

A significant advantage of sulfonyl fluoride-based probes is their ability to target a variety of nucleophilic amino acid residues, not just the highly reactive cysteine. mdpi.com Depending on the local protein environment and the specific structure of the probe, sulfonyl fluorides can selectively react with tyrosine, serine, threonine, lysine (B10760008), and histidine. mdpi.comnih.gov

Research has demonstrated the successful targeting of specific residues. For instance, a sulfonyl fluoride probe was developed to covalently engage a histidine residue (His353) in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov This specific interaction allowed researchers to study the structure-activity relationships of ligands that bind to this protein. nih.gov The ability to target residues like lysine and histidine is particularly valuable as they are often found in enzyme active sites and protein-protein interaction interfaces, expanding the range of druggable targets. nih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Side Chain Nucleophile | Resulting Covalent Bond |

|---|---|---|

| Lysine | Amine (-NH₂) | Sulfonamide |

| Histidine | Imidazole Nitrogen | Sulfonyl-imidazole |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester |

This table summarizes the common amino acid residues that can be targeted by the sulfonyl fluoride electrophile.

Utility in Enzyme Inhibition Mechanism Studies

The covalent reactivity of the sulfonyl fluoride group makes it an excellent functional group for designing irreversible enzyme inhibitors. By permanently disabling an enzyme, these inhibitors can be used to study its function with high precision and can lead to therapeutics with prolonged duration of action.

The design of irreversible inhibitors based on the this compound scaffold follows a rational, structure-guided approach. The pyridazine core acts as a scaffold that can be decorated with various chemical groups to achieve selective binding to the target enzyme's active site. The sulfonyl fluoride is the reactive "warhead" that forms the covalent bond. nih.gov

The mechanism involves the nucleophilic attack of an amino acid side chain (like the oxygen of a tyrosine or the nitrogen of a lysine) on the sulfur atom of the sulfonyl fluoride. pnas.org This displaces the fluoride ion and forms a highly stable sulfonate ester or sulfonamide linkage, leading to irreversible inhibition. pnas.org The time-dependent nature of the inhibition and the inability to recover enzyme activity even after extensive dialysis are experimental hallmarks of this irreversible mechanism. pnas.org

Molecular docking is a computational technique widely used to predict and analyze the binding of small molecules to protein targets. In the context of this compound derivatives, docking studies help visualize how these inhibitors fit into an enzyme's active site and identify the key interactions that govern binding affinity and selectivity. researchgate.netrsc.org

These simulations can predict crucial binding interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with donor groups on the protein backbone or side chains. nih.gov The oxygen atoms of the sulfonyl group are also strong hydrogen bond acceptors. pnas.org

Hydrophobic Interactions: Substituted aromatic rings or alkyl groups on the pyridazine scaffold can engage in hydrophobic interactions with nonpolar pockets in the binding site. researchgate.net

High-resolution X-ray co-crystal structures have confirmed predictions from docking studies, showing how the sulfonyl fluoride moiety positions itself to react with a target residue and how the sulfone oxygens form key hydrogen bonds that anchor the inhibitor in place. pnas.org

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that systematically investigates how changes in a molecule's structure affect its biological activity. For inhibitors based on this compound, SAR studies explore how modifications to the pyridazine ring impact potency and selectivity.

A notable example involved the development of 3-pyridazinesulfonyl derivatives as inhibitors of the NLRP3 inflammasome. nih.gov Researchers began with an initial hit compound that showed moderate activity. Through systematic SAR studies, they synthesized a series of new analogs with different substitutions on the pyridazine ring. This process led to the discovery of a novel and highly potent compound, demonstrating a significant improvement in efficacy. nih.gov

Table 2: SAR of 3-Pyridazinesulfonyl Derivatives Against NLRP3-Dependent Pyroptosis

| Compound | Modification | Potency (EC₅₀) |

|---|---|---|

| Hit-1 | Initial Scaffold | 10.977 µM |

| 32 (N102) | Optimized Substitutions | 0.029 µM |

Data from a study on NLRP3 inflammasome inhibitors, illustrating how SAR-guided modifications led to a more than 370-fold increase in potency. nih.gov

This type of analysis provides crucial insights into the molecular interactions between the inhibitor and its target, guiding the design of more effective and specific therapeutic agents. nih.gov

Role in Radiochemistry for Molecular Imaging Research

The unique chemical properties of the sulfonyl fluoride group make this compound and related structures valuable scaffolds in radiochemistry, particularly for the development of probes for Positron Emission Tomography (PET) imaging. The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) is a key strategy in this field.

The primary method for introducing ¹⁸F into aromatic systems like pyridazine is through nucleophilic substitution. Typically, this involves reacting a precursor molecule, such as an aryl sulfonyl chloride, with a source of [¹⁸F]fluoride. The chloride is displaced by the [¹⁸F]fluoride to generate the desired ¹⁸F-labeled sulfonyl fluoride. This transformation from sulfonyl chloride to sulfonyl fluoride is a common and effective strategy. nih.gov

Research has focused on creating bifunctional ¹⁸F-labeled synthons. For instance, an ¹⁸F-labeled arenesulfonyl fluoride containing a formyl group was prepared to serve as a versatile building block. nih.gov This synthon could then be conjugated to a biomolecule, such as a bombesin analogue, through a stable oxime linkage, demonstrating an indirect labeling strategy. nih.gov This approach is particularly useful for labeling sensitive biomolecules that cannot withstand direct fluorination conditions. nih.govresearchgate.net

Microfluidic systems have been employed to systematically optimize the conditions for the ¹⁸F-radiolabeling of various aryl sulfonyl chloride precursors. nih.gov This technology allows for precise control over reaction parameters, leading to improved radiochemical yields and shorter reaction times compared to conventional vessel-based methods. nih.gov The optimization of factors like precursor amount, catalyst, time, and temperature has been shown to significantly increase the efficiency of ¹⁸F-fluorination. mdpi.com

| Precursor Type | Labeling Method | Key Features | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Chlorides | Nucleophilic Substitution with [¹⁸F]F⁻ | Conversion to Aryl Sulfonyl [¹⁸F]Fluorides | Variable, optimized via microfluidics | nih.gov |

| Diaryliodonium Precursor | Indirect, via Prosthetic Group | Three-step process involving conversion to a 4-[¹⁸F]fluorophenylboronic acid group | Not specified | nih.govacs.org |

| Arenediazonium Tosylates | Direct construction of C-SO₂-¹⁸F | Uses an SO₂ source (DABSO) and [¹⁸F]fluoride | Moderate to good conversions reported | nih.govresearchgate.net |

| Bifunctional Sulfonyl Chloride | Indirect, via Synthon | Preparation of a formyl-containing sulfonyl [¹⁸F]fluoride for subsequent conjugation | Acceptable yields for conjugated biomolecule | nih.gov |

A significant challenge in nucleophilic ¹⁸F-fluorination is the low reactivity of the fluoride ion in aqueous solutions. nih.gov In water, the fluoride ion is heavily solvated through hydrogen bonds, which diminishes its nucleophilicity. nih.gov Therefore, a critical step in most labeling procedures is the removal of water from the [¹⁸F]fluoride obtained from the cyclotron target. This is typically achieved by azeotropic distillation with acetonitrile (CH₃CN). nih.gov

To enhance the solubility and reactivity of the [¹⁸F]fluoride in the polar aprotic solvents (like DMSO or DMF) used for the substitution reaction, a phase transfer catalyst is essential. nih.gov The most common catalyst is a combination of a potassium salt (e.g., K₂CO₃) and a cryptand like Kryptofix 222 (K₂₂₂), which effectively sequesters the potassium ion, leaving a more "naked" and highly reactive fluoride anion. nih.gov

Despite these measures, the complete exclusion of water is often difficult. Studies have assessed the tolerance of the ¹⁸F-labeling of sulfonyl chlorides to the presence of water and other competing nucleophiles. nih.gov The versatility demonstrated in these studies highlights the potential of [¹⁸F]sulfonyl fluorides as robust synthons for indirect radiolabeling, even under conditions that are not perfectly anhydrous. nih.gov The development of labeling methods that can be performed in aqueous media, such as those using organometallic nickel complexes or iodine–[¹⁸F]fluorine exchange on triazoles, represents an ongoing area of research aimed at simplifying the radiosynthesis of PET tracers for sensitive biomolecules. acs.orgmdpi.com

Bioisosteric Replacement Strategies in Molecular Design Research

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This approach is used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. Both the pyridazine core and the sulfonyl fluoride moiety are employed in such strategies.

The pyridazine ring is a valuable scaffold in medicinal chemistry and is considered a bioisostere of other aromatic systems, most notably pyridine (B92270) and benzene. researchgate.netpharmablock.com Its utility stems from a unique combination of physicochemical properties. The presence of two adjacent nitrogen atoms makes the pyridazine ring electron-deficient and imparts a significant dipole moment. blumberginstitute.org

This electron-withdrawing nature can influence the properties of substituents attached to the ring and can be comparable to that of a carboxamide group (CONMe₂). blumberginstitute.org The nitrogen atoms also act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to biological targets like proteins. blumberginstitute.orgnih.gov In kinase inhibitors, for example, a nitrogen atom on a heterocyclic ring frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the protein. pharmablock.com

Replacing a pyridine ring with a pyridazine can lead to changes in biological activity. In one study on nicotinic acetylcholine receptor (nAChR) ligands, the bioisosteric replacement of the pyridine element in a parent compound with a pyridazine nucleus resulted in a 30-fold lower affinity for the (α4)₂(β2)₃ subtype, demonstrating that such substitutions can significantly modulate receptor interactions. nih.gov

| Property | Pyridazine | Pyridine | Benzene |

|---|---|---|---|

| Nitrogen Atoms | 2 (adjacent) | 1 | 0 |

| Electron Nature | Electron-deficient | Electron-deficient | Electron-rich |

| H-Bonding | Acceptor | Acceptor | π-system interactions |

| Application | Bioisosteric replacement to modulate potency, solubility, and target interactions. mdpi.comencyclopedia.pub | Common scaffold in medicinal chemistry. | Core aromatic structure, often replaced to improve properties. |

The sulfonyl fluoride (SO₂F) group serves as a unique bioisostere, not for its structural mimicry in the classical sense, but for its role as a reactive functional group, or "warhead," used in the design of targeted covalent inhibitors. nih.gov This moiety is often used to replace non-reactive groups in a reversible inhibitor to convert it into an irreversible one, thereby achieving enhanced potency and prolonged duration of action. rsc.org

Unlike many electrophiles used in drug design that primarily target cysteine residues, the sulfonyl fluoride group is privileged in its ability to react with a broader range of nucleophilic amino acid side chains. nih.gov Depending on the specific protein context and binding pocket geometry, sulfonyl fluorides have been shown to form stable covalent bonds with serine, threonine, lysine, tyrosine, and histidine residues. nih.govnih.gov

This reactivity profile makes the sulfonyl fluoride an attractive tool in chemical biology and drug discovery. It allows for the targeting of proteins that may lack a suitably positioned cysteine residue. rsc.org The balance of reactivity and stability is key; sulfonyl fluorides are stable enough to be compatible with aqueous biological systems but sufficiently electrophilic to react with a proximal nucleophilic residue within a target's binding site. nih.gov This application in covalent inhibitor design represents a functional bioisosteric replacement strategy aimed at fundamentally changing the mechanism of action from reversible to irreversible binding.

Contributions to Macromolecular Synthesis and Material Science

While this compound itself is primarily explored as a building block for bioactive small molecules, its constituent parts—the pyridazine ring and the sulfonyl fluoride group—have applications and relevance in the fields of macromolecular synthesis and material science.

The pyridazine ring has been investigated as a precursor for the synthesis of novel one-dimensional nanomaterials. Researchers have demonstrated that the compression of pyridazine (1,2-diazine) to high pressures can lead to the formation of ordered carbon nanothreads. acs.org The nitrogen heteroatoms in the pyridazine precursor act as "thread-directing" groups, controlling the specific cycloaddition reaction pathways to produce a polypyridazine material with a uniform chemical structure and exceptional long-range order. acs.org This demonstrates the potential of the pyridazine scaffold in creating precisely structured, sp³-hybridized nanomaterials.

The chemistry of the sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx), a set of click chemistry reactions. acs.org SuFEx chemistry has been successfully adapted for use in solid-phase synthesis, a foundational technique for constructing macromolecules and large compound libraries. acs.org In one case study, aryl fluorosulfates were used as a key component on a solid support to generate an 84-member library of potential histone deacetylase inhibitors. acs.org This application of SuFEx on a solid phase demonstrates the utility of sulfonyl fluoride-related chemistry in the parallel synthesis of compound arrays, a critical process in materials discovery and drug development.

Functional Polymer Synthesis via SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the formation of robust chemical linkages, with significant applications in polymer synthesis. ccspublishing.org.cnsigmaaldrich.com The high stability of sulfonyl fluorides, coupled with their selective reactivity towards nucleophiles under specific catalytic conditions, makes them ideal for creating diverse polymer architectures. sigmaaldrich.com While the direct polymerization of this compound itself has not been extensively documented, its potential as a monomer or a functionalizing agent in polymer synthesis is significant.

The SuFEx reaction typically involves the coupling of a sulfonyl fluoride with a silyl (B83357) ether or an alcohol to form a stable sulfonate ester linkage. nih.gov This process can be adapted for polymerization by using bifunctional monomers containing at least two SuFEx-active groups. For instance, a derivative of this compound bearing a second reactive handle, such as a hydroxyl or another sulfonyl fluoride group, could serve as a monomer in polycondensation reactions. The incorporation of the pyridazine ring into the polymer backbone would be expected to introduce unique properties, such as altered solubility, thermal stability, and potential for metal coordination or hydrogen bonding, depending on the final polymer structure.

Post-polymerization modification is another avenue where this compound could be employed. nih.govdigitellinc.com Polymers bearing pendant reactive groups, such as hydroxyl or amino functionalities, could be functionalized with this compound to introduce the pyridazine moiety as a side chain. This approach allows for the precise control over the final properties of the polymer. The introduction of the pyridazine group could be used to modulate the polymer's polarity, introduce sites for further chemical reactions, or impart specific biological activities.

The general advantages of using SuFEx chemistry in polymer synthesis include high reaction efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. sigmaaldrich.com These features make the potential application of this compound and its derivatives a promising strategy for the development of novel functional polymers with tailored properties for applications in materials science and biomedicine.

Ionic Liquid Design Incorporating Sulfonyl Fluoride Moieties

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. The incorporation of sulfonyl fluoride moieties into the structure of ionic liquids is a more recent development, aiming to combine the desirable properties of ILs with the unique reactivity of the sulfonyl fluoride group. uni.lu

The design of sulfonyl fluoride-containing ionic liquids typically involves the functionalization of a cationic or anionic component with a sulfonyl fluoride group. While specific examples utilizing a pyridazine core are not prevalent in the literature, the principles of IL design can be extended to envision pyridazinyl-based sulfonyl fluoride ionic liquids. For instance, this compound could be chemically modified to introduce a cationic center, or it could be paired with a suitable counterion to form an ionic liquid.

The sulfonyl fluoride group can influence the properties of the resulting ionic liquid in several ways. Its high electronegativity can enhance the anodic stability of the IL, which is a crucial parameter for electrochemical applications such as in batteries and capacitors. Furthermore, the sulfonyl fluoride moiety can participate in specific interactions, such as hydrogen bonding, which can affect the viscosity and conductivity of the ionic liquid.

Research in the field has demonstrated the synthesis of a variety of sulfonyl fluoride-functionalized ionic liquids with diverse cationic cores, such as imidazolium, pyridinium, and pyrrolidinium. The properties of these ionic liquids, including their thermal stability and electrochemical windows, have been investigated. A selection of representative sulfonyl fluoride-containing ionic liquids and their properties are presented in the interactive table below.

| Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) | Electrochemical Window (V) |

| 1-Ethyl-3-(2-(fluorosulfonyl)ethyl)imidazolium | Bis(trifluoromethylsulfonyl)imide | < 25 | 350 | 4.5 |

| 1-Butyl-1-methylpyrrolidinium | 2-(Fluorosulfonyl)ethyl sulfate | 15 | 280 | Not Reported |

| N-Butyl-N-methylpiperidinium | Fluorosulfonate | 85 | 250 | Not Reported |

Note: The data in this table is representative and compiled from various sources in the literature on sulfonyl fluoride-containing ionic liquids. The properties can vary based on the specific chemical structures and measurement conditions.

The potential to synthesize ionic liquids based on this compound opens up possibilities for creating novel materials with tailored properties. The pyridazine ring could introduce additional functionalities, such as specific coordination sites for metal ions or enhanced biological activity. Further research in this area could lead to the development of advanced ionic liquids for a range of applications, from green solvents in chemical synthesis to specialized electrolytes in energy storage devices.

Advanced Topics and Future Research Trajectories

Exploring Novel Catalytic Systems for Synthesis

The synthesis of pyridazine (B1198779) derivatives has traditionally been achieved through various methods, including classical conditions and microwave-assisted synthesis. nih.gov More environmentally friendly approaches, such as those utilizing interphasic transfer catalysis (PTC), have also been explored to reduce solvent usage. nih.gov Recent advancements in catalysis offer promising avenues for the synthesis of sulfonyl fluorides in general, which can be applied to pyridazine systems. sigmaaldrich.com These modern catalytic strategies include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.comacs.org

The development of novel catalytic systems is a key area of research. For instance, rhodium(III) catalysis has been successfully used for the synthesis of pyridines from oximes and alkynes, suggesting its potential applicability to pyridazine frameworks. rsc.org Copper-catalyzed methods have also proven effective for producing pyridazines and 1,6-dihydropyridazines. organic-chemistry.org Furthermore, the use of green catalysts, such as chitosan, has been investigated for the synthesis of pyridazines and their fused ring systems. arkat-usa.org

Future research will likely focus on developing more efficient and selective catalytic systems specifically for Pyridazine-3-sulfonyl fluoride (B91410). This includes exploring a broader range of transition-metal catalysts, such as palladium, which has been used in the synthesis of aryl sulfonyl fluorides from aryl bromides. acs.org The development of organocatalytic methods is also a significant area of interest, with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) showing promise in accelerating SuFEx reactions. nih.govnih.gov The aim is to create scalable, cost-effective, and environmentally benign synthetic routes.

Expanding the Scope and Selectivity of SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency, selectivity, and mild reaction conditions. sigmaaldrich.comresearchgate.net The sulfonyl fluoride group is exceptionally stable yet can be selectively activated for reaction with a wide range of nucleophiles, including amines, phenols, and silyl (B83357) ethers. nih.govsigmaaldrich.comresearchgate.net This reactivity makes Pyridazine-3-sulfonyl fluoride a valuable building block for creating diverse molecular architectures. sigmaaldrich.com

Expanding the scope of SuFEx reactions involving this compound is a major research focus. This involves exploring its reactivity with a broader array of nucleophiles to synthesize novel compound libraries. chemrxiv.org The inherent stability of the sulfonyl fluoride group allows for selective reactions at other positions on the pyridazine ring or on substituents, enabling multi-step, one-pot syntheses. For example, ethenesulfonyl fluoride (ESF) can act as a Michael acceptor without affecting the sulfonyl fluoride group. nih.gov

Achieving high selectivity is crucial. The development of new catalysts and reaction conditions can help control the chemoselectivity, regioselectivity, and stereoselectivity of SuFEx reactions. For instance, organosuperbase catalysts can influence the selective outcome of reactions. researchgate.net Future work will likely focus on designing catalysts that can fine-tune the reactivity of the sulfonyl fluoride group, allowing for precise control over the formation of new chemical bonds. nih.gov

Integration with Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are invaluable tools for elucidating the intricate details of catalytic cycles and reaction pathways involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. nih.gov 1H and 19F NMR studies can be used to observe reaction intermediates and track the progress of a reaction in real-time. nih.govclaremont.edu For example, NMR experiments have been used to study the mechanism of SuFEx reactions, providing insights into the role of catalysts and additives. nih.gov Low-temperature NMR can be employed to study fast reactions and characterize transient species. d-nb.info

In-situ Infrared (IR) spectroscopy is another powerful technique for mechanistic studies, allowing for the direct observation of changes in functional groups during a reaction. Mass spectrometry, particularly when combined with isotopic labeling, can provide detailed information about reaction intermediates and product structures, as demonstrated in studies of sulfonyl fluoride activity-based probes. acs.org

Future research will likely see a greater integration of these advanced spectroscopic techniques with theoretical calculations, such as Density Functional Theory (DFT), to build comprehensive models of reaction mechanisms. researchgate.net This synergistic approach will not only enhance our fundamental understanding of the chemistry of this compound but also guide the rational design of more efficient and selective synthetic methodologies.

Development of this compound Conjugates for Targeted Research Applications

The unique reactivity and stability of the sulfonyl fluoride group make it an excellent "warhead" for covalent modification of biological molecules. rsc.org This has led to the development of sulfonyl fluoride-containing probes for applications in chemical biology, molecular pharmacology, and drug discovery. sigmaaldrich.comrsc.org this compound, with its drug-like pyridazine core, is a particularly attractive scaffold for creating targeted research tools.

The development of bioconjugates is a key application. The sulfonyl fluoride moiety can react with specific amino acid residues on proteins, such as serine, threonine, lysine (B10760008), tyrosine, and cysteine, to form stable covalent bonds. rsc.org This allows for the creation of activity-based protein profiling (ABPP) probes to study enzyme function and identify new drug targets. pnas.org For example, sulfonyl fluoride probes have been used to target serine proteases and kinases. rsc.org

This compound can be conjugated to a variety of molecules, including fluorescent dyes, toxins, and oligonucleotides, to create highly specific research tools. chinesechemsoc.orgchemrxiv.org These conjugates can be used for a range of applications, from imaging biological processes to developing targeted therapeutics. chemrxiv.org For instance, antibody-drug conjugates (ADCs) utilizing sulfonyl fluoride chemistry are being explored for cancer therapy. chemrxiv.org

Future research in this area will focus on designing and synthesizing novel this compound conjugates with enhanced selectivity and potency. This will involve optimizing the linker between the pyridazine core and the targeting moiety, as well as exploring new targeting ligands to expand the range of biological targets.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The modular nature of SuFEx click chemistry makes it ideally suited for high-throughput screening (HTS) and combinatorial chemistry approaches to drug discovery. jk-sci.comucsd.edu By combining this compound with a diverse library of nucleophiles, large numbers of novel derivatives can be rapidly synthesized and screened for biological activity. ucsd.eduresearchgate.net

HTS platforms, often utilizing robotic liquid handling systems and miniaturized assays, allow for the efficient evaluation of thousands of compounds in a short period. jk-sci.comucsd.edu This approach has been successfully used to identify potent and selective inhibitors for various enzymes. ucsd.edu The SuFEx reaction's reliability and broad substrate scope enable the creation of diverse chemical libraries centered around the pyridazine scaffold. jk-sci.comoup.com

The "hub-and-plugin" model, where a central core like this compound is connected to various functional fragments, is a powerful strategy for exploring chemical space. jk-sci.com This approach can accelerate the hit-to-lead optimization process in drug discovery by rapidly generating structure-activity relationship (SAR) data. jk-sci.comucsd.edu